molecular formula C30H38N4O10 B10830795 N-Piperidinyl Protonitazene citrate

N-Piperidinyl Protonitazene citrate

Cat. No.: B10830795
M. Wt: 614.6 g/mol
InChI Key: AQJWYYCDEAUIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Piperidinyl Protonitazene citrate is a potent synthetic benzimidazole opioid (nitazene) analog supplied for legitimate scientific inquiry. This compound is a chemical analog of protonitazene, distinguished by a piperidino substitution on the ethyl amino side chain attached to the benzimidazole core, a modification systematically explored to understand its impact on μ-opioid receptor (MOR) activity . In vitro pharmacological assessments demonstrate that such 'ring' substituted nitazene analogues are highly active at the MOR, with the piperidine substitution being a key structural determinant of its functional profile . Its primary research applications include receptor affinity and functional potency studies, such as in cAMP inhibition and β-arrestin recruitment assays, to elucidate structure-activity relationships (SAR) within the nitazene class . The emergence of this and related nitazene analogues in forensic casework underscores its significant potency and public health risk, making it a critical compound for analytical method development and toxicological screening . Research-grade this compound is essential for advancing the understanding of potent novel synthetic opioids (NSOs), their metabolism, and their detection. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes in controlled settings. It is not for diagnostic, therapeutic, or human use of any kind. All necessary safety and regulatory protocols must be followed when handling this material.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H38N4O10

Molecular Weight

614.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;5-nitro-1-(2-piperidin-1-ylethyl)-2-[(4-propoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C24H30N4O3.C6H8O7/c1-2-16-31-21-9-6-19(7-10-21)17-24-25-22-18-20(28(29)30)8-11-23(22)27(24)15-14-26-12-4-3-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,18H,2-5,12-17H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

AQJWYYCDEAUIKE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCCC4)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Synthetic Chemistry and Precursor Analysis of N Piperidinyl Protonitazene Citrate

Established Synthetic Pathways for the 2-Benzylbenzimidazole Core Structure

The 2-benzylbenzimidazole scaffold is the central structural feature of nitazene (B13437292) analogs. Its synthesis typically involves the condensation of an o-phenylenediamine (B120857) derivative with a substituted phenylacetic acid or a related precursor. youtube.comnih.gov

One of the most common methods is the Phillips condensation, which involves heating an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde) in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid. nih.gov For the synthesis of the core structure relevant to N-Piperidinyl Protonitazene (B12782313), this would involve the reaction of 4-nitro-1,2-phenylenediamine with 4-propoxyphenylacetic acid . The acid medium facilitates the cyclization and dehydration to form the imidazole (B134444) ring. nih.gov

Alternative methods for benzimidazole (B57391) synthesis include:

Condensation with Aldehydes: Reacting an o-phenylenediamine with an aryl aldehyde in the presence of an oxidizing agent. organic-chemistry.org For instance, 4-nitro-1,2-phenylenediamine could be condensed with 4-propoxybenzaldehyde.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction between the o-phenylenediamine and the carboxylic acid, often leading to shorter reaction times and higher yields. nih.gov

Cascade Reactions: More advanced, one-pot procedures have been developed that can involve copper-catalyzed reactions or the use of hypervalent iodine as an oxidant to construct the benzimidazole ring system efficiently. organic-chemistry.org

The choice of synthetic route can depend on the desired yield, purity, and the scalability of the reaction. The general scheme involves the formation of an amide intermediate followed by an intramolecular cyclization to yield the benzimidazole ring.

Table 1: Selected Synthetic Methods for the 2-Benzylbenzimidazole Core

Method Reactant A Reactant B Catalyst/Conditions Product Feature
Phillips Condensation o-phenylenediamine Carboxylic Acid Polyphosphoric Acid (PPA), Heat High-yielding, traditional method nih.gov
Oxidative Condensation o-phenylenediamine Aldehyde H₂O₂/HCl or Hypervalent Iodine Mild conditions, high yields organic-chemistry.org
Microwave Synthesis o-phenylenediamine Carboxylic Acid Microwave Irradiation Rapid reaction times nih.gov

Methodologies for Piperidine (B6355638) Moiety Introduction in N-Piperidinyl Protonitazene Citrate (B86180) Synthesis

Once the 2-(4-propoxybenzyl)-5-nitro-1H-benzimidazole intermediate is formed, the next crucial step is the introduction of the piperidinyl-ethyl group at one of the nitrogen atoms of the imidazole ring. This is typically achieved through an N-alkylation reaction. youtube.comyoutube.com

The benzimidazole intermediate is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic anion. This anion is then reacted with a halo-alkyl-piperidine derivative, most commonly 1-(2-chloroethyl)piperidine (B1294334) or its bromo-analogue. The reaction proceeds via a standard Williamson ether synthesis-like mechanism (SN2 substitution), where the benzimidazole nitrogen displaces the halide to form the carbon-nitrogen bond. mdpi.com

This alkylation can result in two regioisomers due to the tautomeric nature of the benzimidazole ring. youtube.com However, the specific reaction conditions can influence the selectivity towards the desired isomer. The product of this step is the free base form of N-Piperidinyl Protonitazene.

Table 2: N-Alkylation for Piperidine Moiety Introduction

Reactant A Reactant B Base Solvent Reaction Type
2-(4-propoxybenzyl)-5-nitro-1H-benzimidazole 1-(2-chloroethyl)piperidine K₂CO₃ or NaH Acetone or DMF SN2 Alkylation mdpi.com

Citration Process and Salt Formation in N-Piperidinyl Protonitazene Citrate Production

The final step in producing the specified compound is the formation of the citrate salt. Synthetic opioids and other amine-containing research chemicals are often converted into salt forms to improve their stability, solubility, and ease of handling as a crystalline solid. who.int N-Piperidinyl Protonitazene contains basic nitrogen atoms (on the piperidine ring and the benzimidazole ring) that can be protonated by an acid.

The citration process involves dissolving the free base of N-Piperidinyl Protonitazene in a suitable organic solvent, such as ethanol (B145695) or a mixture of dimethylformamide (DMF) and another solvent. caymanchem.comglpbio.com A solution of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) in a compatible solvent is then added, typically in a 1:1 molar ratio. caymanchem.com The resulting salt precipitates out of the solution or is obtained after evaporation of the solvent. The product is a solid analytical reference standard. caymanchem.combioscience.co.uk

The full chemical name of the final product reflects this salt formation: 5-nitro-1-(2-(piperidin-1-yl)ethyl)-2-(4-propoxybenzyl)-1H-benzo[d]imidazole, 2-hydroxypropane-1,2,3-tricarboxylic acid. caymanchem.com

Analysis of Synthetic Routes for Related Nitazene Analogs and Potential Derivations

The N-alkyl side chain: The diethylaminoethyl group in protonitazene can be replaced with other cyclic amines. For example, using 1-(2-chloroethyl)pyrrolidine (B1346828) instead of 1-(2-chloroethyl)piperidine would yield N-Pyrrolidino Protonitazene . nih.gov This highlights how different amines can be used in the alkylation step to produce a wide array of analogs. youtube.comnih.gov

The benzyl (B1604629) ring substituent: The 4-propoxy group of protonitazene can be altered. Using a 4-ethoxybenzyl or 4-isopropoxybenzyl group leads to the synthesis of etonitazene and isotonitazene, respectively. who.int This modification is introduced by using the correspondingly substituted phenylacetic acid in the initial condensation step. youtube.com

The benzimidazole ring substituent: The 5-nitro group is a characteristic feature of many potent nitazenes. However, analogs lacking this group, known as "desnitazene" analogs (e.g., etodesnitazene), can be synthesized by starting with an o-phenylenediamine that does not have the nitro-substituent. nih.gov The presence of the 5-nitro group is considered important for the compound's activity. caymanchem.com

This modularity in synthesis allows for the rapid generation of new derivatives. youtube.com

Table 3: Structural Comparison of Selected Nitazene Analogs

Compound Name N-Alkyl Side Chain Benzyl Ring Substituent (para-position) Benzimidazole Ring Substituent (5-position)
Protonitazene Diethylaminoethyl Propoxy Nitro who.int
N-Piperidinyl Protonitazene Piperidinylethyl Propoxy Nitro caymanchem.com
N-Pyrrolidino Protonitazene Pyrrolidinylethyl Propoxy Nitro nih.gov
Isotonitazene Diethylaminoethyl Isopropoxy Nitro nih.gov
Etonitazene Diethylaminoethyl Ethoxy Nitro nih.gov
Metonitazene (B1467764) Diethylaminoethyl Methoxy Nitro nih.gov
Etodesnitazene Diethylaminoethyl Ethoxy Hydrogen nih.gov

Precursor Chemistry and Synthetic Accessibility Studies

The primary precursors can be categorized by the part of the molecule they form:

Benzimidazole Core Precursor: 4-nitro-1,2-phenylenediamine . This compound is a derivative of o-phenylenediamine.

Benzyl Moiety Precursor: 4-propoxyphenylacetic acid or 4-propoxybenzaldehyde . These provide the substituted benzyl group.

Side-Chain Precursor: 1-(2-chloroethyl)piperidine hydrochloride or piperidine itself. Piperidine is a listed chemical in many jurisdictions due to its use in illicit synthesis. unodc.org If starting from piperidine, it would first need to be reacted with a compound like 2-chloroethanol (B45725) to form the necessary intermediate.

Reagents and Solvents: Common laboratory reagents such as strong acids (hydrochloric acid, PPA), bases (potassium carbonate), and solvents (acetone, DMF, ethanol) are required. nih.govmdpi.comglpbio.com

The relative ease of nitazene synthesis, compared to other complex opioids, is a noted concern. youtube.com While some specific precursors like ANPP and NPP, used for fentanyl synthesis, are internationally controlled, the precursors for nitazenes are often more general industrial or research chemicals that may not be subject to the same level of stringent regulation, though piperidine is an exception. oas.orgfederalregister.gov This potential for easier access to precursors contributes to the emergence of these compounds. nih.gov

A comprehensive review of publicly available scientific literature and research databases reveals a significant lack of specific pharmacological data for the compound this compound, also known as protonitazepipne. While the benzimidazole opioid class, to which this compound belongs, has been the subject of considerable study, detailed characterization of this compound itself is not present in the accessible literature.

Searches for this specific compound did not yield the necessary data to populate the requested pharmacological profile, including opioid receptor binding affinities, functional agonism, G protein coupling activation, or beta-arrestin 2 recruitment assays.

Information is available for structurally related compounds such as protonitazene, isotonitazene, and other N-substituted nitazene analogs like N-pyrrolidino protonitazene and N-piperidinyl etonitazene. wikipedia.orgwikiwand.com These studies confirm that nitazene compounds are potent µ-opioid receptor agonists. nih.govnih.gov However, the strict requirement to focus solely on this compound prevents the inclusion of data from these related substances.

Product listings from chemical suppliers confirm the commercial availability of this compound for research purposes, and it is identified as a synthetic opioid for use in pharmacological screening and neuropharmacological investigations. pubcompare.ai Despite its availability, published studies detailing its specific interactions with opioid receptors could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this compound at this time. The detailed pharmacological characterization as outlined in the request does not appear to be available in the public domain.

Pharmacological Characterization of N Piperidinyl Protonitazene Citrate

Functional Opioid Receptor Agonism/Antagonism Studies

Cyclic Adenosine (B11128) Monophosphate (cAMP) Inhibition Studies

N-Piperidinyl protonitazene (B12782313), also known as protonitazepipne, is a synthetic opioid of the 2-benzylbenzimidazole class. caymanchem.comcfsre.org In vitro studies utilizing rat brain membranes have demonstrated that protonitazene is a potent and effective agonist at the μ-opioid receptor (MOR). nih.gov The mechanism of action for opioids like N-piperidinyl protonitazene involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.govnih.gov This inhibition of cAMP accumulation is a key step in the signal transduction pathway that ultimately produces the pharmacological effects associated with these compounds. nih.gov

Research has shown that nitazene (B13437292) analogs, including protonitazene, are fully efficacious in inhibiting forskolin-stimulated cAMP accumulation. nih.gov In comparative studies, nitazenes have demonstrated greater potency than fentanyl in cAMP inhibition assays. nih.gov For instance, the half-maximal effective concentration (EC₅₀) of protonitazene has been reported to be in the subnanomolar range, indicating a high potency that surpasses that of morphine and is comparable to, or in some cases slightly less potent than, fentanyl. nih.gov Specifically, one study reported an EC₅₀ for protonitazene between 0.07 and 0.35 ng/mL, whereas fentanyl's was between 0.037 and 1.56 ng/mL and morphine's was between 0.49 and 20.94 ng/mL. nih.gov

The table below summarizes the in vitro potency of various nitazene compounds in cAMP inhibition assays, providing a comparative perspective on their activity at the μ-opioid receptor.

Table 1: In Vitro Potency of Nitazene Analogs in cAMP Inhibition Assays

Compound EC₅₀ (nM) Potency Relative to Fentanyl
N-desethyl isotonitazene 0.00413 ~25x more potent
Etonitazene 0.0231 ~5-13x more potent
Isotonitazene 0.0536 ~2x more potent
Fentanyl 0.104 Reference
Morphine 1.21 ~11x less potent
Brorphine 2.06 ~20x less potent

Data sourced from comparative studies on nitazene analogs. nih.gov

Analysis of Intrinsic Efficacy and Potency in Receptor Activation

The intrinsic efficacy and potency of N-piperidinyl protonitazene and related compounds at the μ-opioid receptor have been a subject of significant research. In vitro functional assays reveal that nitazene analogs are highly efficacious and potent agonists at the μ-opioid receptor. nih.gov Studies using β-arrestin2 recruitment assays, which measure another aspect of receptor activation, have shown that nitazene analogs exhibit high efficacy, often exceeding that of the reference agonist DAMGO. nih.gov

While N-piperidinyl etonitazene displayed slightly lower potency than fentanyl in one study, other nitazenes have shown potencies significantly greater than fentanyl. cfsre.orgnih.gov For example, N-pyrrolidino substituted analogs are generally more favorable for MOR activation than N-piperidine substituted ones. researchgate.net The intrinsic efficacy of these compounds is high, suggesting a robust activation of the receptor upon binding. nih.gov

It is important to note that the in vitro potency of these compounds often translates to in vivo activity. researchgate.net The high efficacy observed in both G-protein signaling (cAMP inhibition) and β-arrestin2 recruitment pathways underscores the potent nature of these synthetic opioids. nih.gov

Pre-clinical Pharmacodynamic Evaluation in Rodent Models (Mechanistic Focus)

Antinociceptive Activity Assessment (e.g., Hot-Plate Test, Tail-Withdrawal Test)

The antinociceptive effects of N-piperidinyl protonitazene and other nitazene analogs have been evaluated in rodent models using standard assays such as the hot-plate and tail-withdrawal tests. nih.govnih.govnih.gov These tests are designed to measure the analgesic properties of a substance by assessing the animal's response to a thermal stimulus. nih.govnih.gov

In a warm-water tail-flick assay, nitazene compounds have been shown to produce full antinociceptive effects, which are blockable by the opioid antagonist naltrexone. nih.gov This indicates that their analgesic effects are mediated through the opioid receptor system. nih.gov The potency of these compounds in producing antinociception varies widely, with some being significantly more potent than fentanyl. nih.gov For instance, in one study, seven nitazene analogs were found to be 7- to 150-fold more potent than fentanyl (ED₅₀ = 0.058 mg/kg in the tail-flick test). nih.gov

The hot-plate test also serves as a measure of centrally mediated analgesia. nih.gov Studies have shown that nitazene compounds can prolong the latency period in this test, further confirming their potent antinociceptive properties. nih.gov The duration of peak antinociceptive effects for nitazene analogs can range from 15 to 90 minutes. nih.gov

The table below presents the median effective dose (ED₅₀) for antinociception for several opioid compounds, illustrating the high potency of nitazenes.

Table 2: Antinociceptive Potency of Various Opioids in Rodents

Compound Antinociception ED₅₀ (mg/kg)
Isotonitazene 0.00156 (i.v.)
Fentanyl 0.00578 (i.v.)

Data from a study assessing analgesic potency. nih.gov

Central Nervous System (CNS) Mediated Behavioral Effects (e.g., Catalepsy, Thermic Effects)

In addition to their antinociceptive effects, nitazene compounds induce a range of behavioral effects mediated by the central nervous system. In mice, protonitazene has been observed to cause "opioid-like effects," including hyperlocomotion and hypothermia. nih.gov These effects are consistent with the known actions of potent μ-opioid receptor agonists. unodc.org

Studies in rats have shown that nitazene analogs can reduce behavioral activity. nih.gov For example, isotonitazene and metonitazene (B1467764) have been shown to decrease spontaneous motor activity. nih.gov These CNS-mediated effects are a direct consequence of the compounds' interaction with opioid receptors in the brain.

Discriminative Stimulus Effects in Animal Models

Drug discrimination studies in animals are used to assess the subjective effects of a compound and its abuse liability. nih.gov In these studies, animals are trained to distinguish between the effects of a known drug of abuse, such as morphine, and a saline control. nih.govnih.gov

Research has demonstrated that all tested nitazene analogs, including N-pyrrolidino protonitazene, fully substitute for the discriminative stimulus effects of morphine in rats. nih.gov This substitution is blocked by the opioid antagonist naltrexone, confirming that the subjective effects are mediated by opioid receptors. nih.gov The potency of these compounds in producing morphine-like discriminative stimulus effects varies considerably. nih.gov For example, some nitazene analogs are 3- to 5-fold more potent than fentanyl (ED₅₀ = 0.009 mg/kg in a morphine discrimination task). nih.gov These findings suggest that N-piperidinyl protonitazene and related compounds have an abuse liability similar to that of other potent opioid agonists. researchgate.net

Metabolic Pathways and Pre Clinical Pharmacokinetics of N Piperidinyl Protonitazene Citrate

In Vitro Metabolic Profiling Using Hepatic Enzyme Systems (e.g., Human Liver Microsomes, Hepatocytes)

In vitro studies utilizing human liver enzyme systems are fundamental in predicting a compound's metabolic fate in the body. For nitazenes, including protonitazene (B12782313), these models have demonstrated rapid and extensive metabolism.

Further phenotyping studies have identified the specific cytochrome P450 (CYP) enzymes primarily responsible for the metabolism of nitazenes. For protonitazene, the major enzymes involved are CYP2D6, CYP2B6, and CYP2C8. frontiersin.org In incubations with recombinant CYP enzymes, CYP2D6 and CYP2B6 demonstrated the most significant depletion of protonitazene, with 98% and 97% depletion within 30 minutes, respectively. frontiersin.org Studies on similar nitazenes have also employed pooled human liver microsomes (pHLM) and fresh human hepatocytes to successfully characterize metabolic pathways. nih.govnih.gov The use of human hepatocytes, for instance, has been instrumental in identifying both Phase I and Phase II metabolites of protonitazene. nih.gov

Table 1: In Vitro Metabolic Clearance of Protonitazene

Hepatic System Intrinsic Clearance (CLint) (µL/min/mg protein) Key Findings
Human Liver Microsomes (HLM) 216 frontiersin.org Rapid metabolism, with over 95% depletion in 60 minutes. frontiersin.org
Human S9 Fraction (HS9) 150 frontiersin.org Significant clearance, though slightly lower than in HLM. frontiersin.org
Recombinant CYP2D6 - 98% depletion in 30 minutes, indicating a major role in metabolism. frontiersin.org
Recombinant CYP2B6 - 97% depletion in 30 minutes, also indicating a major metabolic role. frontiersin.org

Identification of Phase I Metabolic Transformations (e.g., O-Dealkylation, Hydroxylation, Oxidation)

Phase I metabolism involves the introduction or unmasking of functional groups, typically making the compound more polar. For N-Piperidinyl Protonitazene, several key Phase I transformations have been identified through studies with human hepatocytes and analyses of biological samples. nih.govnih.gov

The primary Phase I metabolic reactions for protonitazene include:

O-Despropylation: The removal of the propoxy group from the benzyl (B1604629) moiety of the molecule. nih.gov

N-Desethylation: The removal of an ethyl group from the diethylaminoethyl side chain. nih.gov Studies on other nitazenes have shown that N-desethyl metabolites can themselves be pharmacologically active. researchgate.net

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule, a common metabolic pathway for many compounds. nih.gov

Oxidation: Various oxidative reactions can occur. For the related compound N-piperidinyl etonitazene, ketone reduction has also been noted as a significant transformation. nih.gov

N-Oxidation: The formation of N-oxide metabolites has been detected for protonitazene and other related nitazenes. nih.gov

In studies using human hepatocytes, metabolites such as N-desethyl-, N,N-di-desethyl-, O-desalkyl-, and N-desethyl-O-desalkyl-protonitazene were all identified as products of Phase I metabolism. nih.gov

Table 2: Major Phase I Metabolites of Protonitazene

Metabolic Reaction Resulting Metabolite Reference
O-Despropylation O-despropyl-protonitazene nih.gov
N-Desethylation N-desethyl-protonitazene nih.govnih.gov
Hydroxylation OH-protonitazene nih.gov
N-Oxidation N-oxide-protonitazene nih.gov
Combined Reactions N-desethyl-O-despropyl-protonitazene nih.govnih.gov

Investigation of Phase II Metabolic Transformations (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. drughunter.com For protonitazene, the most prominent Phase II reaction is glucuronidation. nih.gov

Glucuronidation is a process mediated by UDP-glucuronosyltransferases (UGTs), where a glucuronic acid moiety is attached to the drug or its metabolites. drughunter.comupol.cz Studies have confirmed the presence of glucuronidated metabolites of protonitazene in biological samples. nih.gov Specifically, O-glucuronides of Phase I metabolites that have undergone O-dealkylation have been detected in the unhydrolyzed culture medium of human hepatocytes incubated with protonitazene. nih.gov This indicates that after an initial O-dealkylation reaction, the resulting metabolite is then conjugated with glucuronic acid. nih.gov The most abundant metabolite found in the urine of a patient in one case study was N-desethyl O-despropyl protonitazene glucuronide. nih.gov

Characterization of Metabolite Biotransformation Pathways

The biotransformation of N-Piperidinyl Protonitazene is extensive, following a pathway that begins with rapid Phase I modifications followed by Phase II conjugation. The parent compound is often found at very low concentrations in biological fluids compared to its metabolites, underscoring the efficiency of its metabolic clearance. nih.gov

A key pathway involves the initial O-dealkylation and/or N-desethylation of the parent molecule. nih.govnih.gov These initial metabolites can then undergo further Phase I transformations, such as hydroxylation, or proceed directly to Phase II conjugation. nih.gov For example, a major biotransformation route leads to the formation of N-desethyl O-despropyl protonitazene, which is then glucuronidated to form N-desethyl O-despropyl protonitazene glucuronide. nih.gov

The relative abundance of metabolites can provide insight into the primary clearance mechanisms. In one clinical case, the urinary concentration of the parent protonitazene was the lowest detected, while its Phase I and Phase II metabolites were predominant. nih.gov

Table 3: Major Detected Metabolites of Protonitazene in Urine

Metabolite Metabolic Pathway Relative Abundance Reference
N-desethyl O-despropyl protonitazene glucuronide Phase I (N-desethylation, O-despropylation) followed by Phase II (Glucuronidation) Most Abundant nih.gov
N-desethyl protonitazene Phase I (N-desethylation) Second Most Abundant nih.gov
N-desethyl OH-protonitazene Phase I (N-desethylation, Hydroxylation) Third Most Abundant nih.gov

Comparative Metabolism with Related Nitazene (B13437292) Analogs

The metabolism of N-Piperidinyl Protonitazene shares common pathways with other nitazene analogs, but also exhibits key differences based on structural variations.

Protonitazene vs. Protonitazepyne: A direct comparison in a clinical setting showed that protonitazene undergoes extensive metabolism via multiple Phase I and II pathways, while protonitazepyne (which has a pyrrolidine (B122466) ring instead of a diethylamine (B46881) group) showed very limited metabolism. nih.gov

N-Piperidinyl vs. N-Pyrrolidino Analogs: For N-pyrrolidino etonitazene, the pyrrolidine ring itself is not typically cleaved via dealkylation. Instead, a major metabolic reaction is dehydrogenation, introducing a double bond. researchgate.net This contrasts with the N-deethylation seen with protonitazene.

General Nitazene Pathways: Like other nitazenes such as isotonitazene and metonitazene (B1467764), protonitazene's metabolism is dominated by N-dealkylation and O-dealkylation. nih.gov For many analogs, these dealkylated metabolites are then subject to glucuronidation. nih.gov However, the specific O-alkoxy group (e.g., propoxy in protonitazene, ethoxy in etonitazene) dictates the specific O-dealkylation metabolite formed.

Table 4: Comparative Metabolism of Nitazene Analogs

Compound Key Metabolic Reactions Unique Features Reference
N-Piperidinyl Protonitazene O-Despropylation, N-Desethylation, Glucuronidation Extensive Phase I and II metabolism. nih.govnih.gov
Protonitazepyne Oxidative pyrrolidine ring cleavage Limited metabolism compared to protonitazene. nih.gov
N-Piperidinyl Etonitazene O-Deethylation, Hydroxylation, Ketone Reduction Similar pathways to other nitazenes. nih.gov
Isotonitazene N-Deethylation, O-Dealkylation, Nitro-reduction Shares common pathways with protonitazene. nih.gov

| N-Pyrrolidino Etonitazene | Dehydrogenation of the pyrrolidine ring, O-Dealkylation | Dealkylation of the tertiary amine is not favored. | researchgate.net |

Pre-clinical Toxicokinetics and Drug Disposition Studies (Mechanistic)

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound at exposure levels relevant to toxicity. lovelacebiomedical.orgnih.gov Mechanistic toxicokinetic studies for N-Piperidinyl Protonitazene are informed by its rapid and extensive metabolism.

The disposition of protonitazene is characterized by high intrinsic clearance in the liver, as demonstrated by in vitro studies. frontiersin.org This suggests that upon absorption, the compound is rapidly metabolized, leading to a low systemic exposure of the parent drug and a potentially high exposure to its metabolites. This is supported by findings in authentic case samples where parent drug concentrations were low, while metabolite concentrations were significant. nih.govnih.gov

Mechanistically, the specific CYP enzymes involved (CYP2D6, CYP2B6, CYP2C8) are known to be polymorphic in the human population. frontiersin.org Genetic variations in these enzymes could lead to inter-individual differences in the rate of protonitazene metabolism. This could, in turn, influence the compound's toxicity and duration of effect, with "poor metabolizers" potentially experiencing higher or more prolonged exposure to the parent drug, while "ultra-rapid metabolizers" might clear the drug faster but potentially form metabolites more quickly. frontiersin.org

Analytical Methodologies for Detection and Quantification of N Piperidinyl Protonitazene Citrate

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental in forensic toxicology for separating complex mixtures and isolating specific analytes for identification. For N-Piperidinyl Protonitazene (B12782313) and other nitazene (B13437292) analogs, liquid and gas chromatography coupled with mass spectrometry are the most powerful and commonly employed methods.

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a primary technique for the analysis of nitazene compounds, offering high sensitivity and selectivity. oup.com This method allows for the confident identification of analytes based on accurate mass measurements of precursor and product ions.

Research Findings:

LC-HRMS analysis has been successfully applied to identify N-piperidinyl etonitazene, a closely related analog, in serum and urine samples at concentrations as low as 1.21 ng/mL and 0.51 ng/mL, respectively. nih.gov For a broader range of nitazenes, including protonitazene, LC-HRMS methods have been developed for quantification in whole blood, urine, and tissue. ojp.govresearchgate.net These methods typically utilize a C18 analytical column for chromatographic separation. ojp.govresearchgate.net

A study on N-pyrrolidino protonitazene, another structural analog, demonstrated its confirmation based on retention time and mass spectral data comparisons using LC-QTOF-MS. cfsre.org Furthermore, a novel precursor ion scan acquisition method using LC-MS/MS has been developed for screening various nitazene analogs, including those with a piperidinyl ring substitution. oup.com

Parameter LC-HRMS Method Details for Nitazene Analogs
Instrumentation Liquid Chromatograph coupled with a Quadrupole Time-of-Flight (QTOF) or Orbitrap Mass Spectrometer
Column C18 analytical column ojp.govresearchgate.net
Mobile Phase Typically a gradient of acetonitrile or methanol and water with additives like formic acid or ammonium formate.
Ionization Electrospray Ionization (ESI) in positive mode.
Detection High-resolution mass analysis of precursor and product ions.
LOD/LOQ Limit of detection (LOD) can be as low as 0.1 ng/mL, with a limit of quantitation (LOQ) of 0.5 ng/mL for some methods. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique in forensic drug analysis. For nitazene compounds, GC-MS provides valuable information for structural elucidation based on electron ionization (EI) fragmentation patterns.

Research Findings:

GC-MS has been utilized for the chemical analysis and unequivocal identification of N-piperidinyl etonitazene in powder form. nih.gov Studies have shown that while different nitazene analogs can be chromatographically separated using GC-MS, distinguishing between positional isomers based solely on their electron ionization mass spectra can be challenging. researchgate.netnih.gov The development of a combined selected ion monitoring (SIM)-scan method for GC-EI-MS has been reported for the identification of 20 different nitazene analogs. researchgate.net

Parameter GC-MS Method Details for Nitazene Analogs
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer (typically a single quadrupole).
Column A non-polar or medium-polarity capillary column is generally used.
Injection Split or splitless injection depending on the sample concentration.
Ionization Electron Ionization (EI) at 70 eV.
Detection Mass analysis of characteristic fragment ions.

Ultra-high performance liquid chromatography with diode array detection (UHPLC-DAD) is a useful screening tool that provides information on the ultraviolet (UV) spectrum of an analyte, which can aid in its preliminary identification.

Research Findings:

UHPLC-DAD has been part of the analytical workflow for the unequivocal identification of N-piperidinyl etonitazene in powder samples. nih.gov While not as specific as mass spectrometry, the UV spectrum can be a characteristic feature for a class of compounds. For nitazenes, the benzimidazole (B57391) chromophore is expected to produce a distinct UV absorption profile.

Parameter UHPLC-DAD Method Details for Nitazene Analogs
Instrumentation Ultra-High Performance Liquid Chromatograph with a Diode Array Detector.
Column Reversed-phase columns (e.g., C18) are commonly used.
Mobile Phase Gradient elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Detection Monitoring of UV absorbance over a range of wavelengths to obtain a UV spectrum.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of novel psychoactive substances. These methods provide detailed information about the molecular structure and functional groups present in a compound.

Fourier-transform infrared (FT-IR) spectroscopy provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. This technique is particularly useful for identifying functional groups.

Research Findings:

FT-IR spectroscopy has been employed in the comprehensive chemical analysis of N-piperidinyl etonitazene, contributing to its unequivocal identification. nih.gov Analysis of various nitazenes and their positional isomers has shown that characteristic peaks can be observed in their IR spectra, aiding in their differentiation. researchgate.netnih.gov

Functional Group Expected FT-IR Absorption Range (cm⁻¹) for Nitazene Analogs
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
C=C aromatic stretch1600 - 1450
N-O stretch (nitro group)1550 - 1500 and 1350 - 1300
C-N stretch1350 - 1000
C-O stretch (ether)1300 - 1000

Nuclear magnetic resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise structure of a molecule. It provides detailed information about the carbon-hydrogen framework of a compound.

Research Findings:

While specific NMR data for N-Piperidinyl Protonitazene citrate (B86180) was not found in the provided search results, NMR spectroscopy is a standard method for the structural characterization of new synthetic opioids. researchgate.net For instance, the presence of N-pyrrolidino protonitazene in seized samples has been confirmed using proton NMR (¹H NMR). researchgate.net This technique is crucial for the complete chemical characterization of unknown substances and for distinguishing between isomers. researchgate.netresearchgate.net

Quantitative Analysis in Biological Matrices (e.g., Serum, Urine, Blood, Bile)

The quantitative analysis of N-Piperidinyl Protonitazene and other nitazene analogs in biological matrices predominantly relies on advanced chromatographic and mass spectrometric techniques. cfsre.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective method for quantifying these potent opioids in samples such as blood, urine, and serum. cfsre.orgcfsre.org High-resolution mass spectrometry (HRMS) is also frequently employed, particularly for screening and identifying new or unexpected analogs and their metabolites. cfsre.orgnih.gov

Sample preparation is a critical step to isolate the target analytes from the complex biological matrix. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. researchgate.netnih.gov For instance, a nitazene-optimized LLE method for blood or urine involves using a pH 10 borate buffer and an extraction solvent of hexane and ethyl acetate (9:1 v/v). oup.com

Studies have reported the quantification of related nitazene compounds in authentic forensic casework. For example, in a study of N-pyrrolidino etonitazene, concentrations were quantified in postmortem cases using a standard addition method with LC-MS/MS. cfsre.org In another case series, low-to-sub ng/mL blood concentrations of several nitazene analogs were observed, underscoring their high potency. nih.gov One study reported concentrations of N-piperidinyl etonitazene at 1.21 ng/mL in serum and 0.51 ng/mL in urine. researchgate.net For protonitazene, concentrations of 6.2 ng/mL in plasma and 9.0 ng/mL in urine have been reported in one case. nih.gov

Due to the extensive metabolism of protonitazene, targeting its metabolites is often necessary to confirm exposure. nih.govoup.com Identified metabolites in blood and urine include 5-aminoprotonitazene, N-desethylprotonitazene, and 4-hydroxynitazene. oup.comoup.com The significant variability in detected metabolites across different cases highlights the importance of targeting multiple markers. oup.com

Table 1: Reported Concentrations of Nitazene Analogs in Biological Samples

CompoundMatrixConcentration RangeSource
ProtonitazenePlasma6.2 ng/mL nih.gov
ProtonitazeneUrine9.0 ng/mL nih.gov
N-piperidinyl etonitazeneSerum1.21 ng/mL researchgate.net
N-piperidinyl etonitazeneUrine0.51 ng/mL researchgate.net
N-pyrrolidino etonitazeneBlood (Postmortem)Low-to-sub ng/mL nih.govnmslabs.com
BrorphineBlood0.1–10 ng/mL cfsre.org

Method Validation for Forensic and Research Applications

For analytical methods to be admissible in court and reliable for research, they must undergo rigorous validation. griffith.edu.au Validation ensures that the method is accurate, precise, sensitive, and specific for its intended purpose. Guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX) provide a framework for validating toxicological methods. researchgate.net

Validation parameters for quantitative methods typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves should have a coefficient of determination (R²) greater than 0.99. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For potent opioids, LOQs are often in the sub-ng/mL range, with methods achieving LOQs as low as 0.25–1 ng/mL and LODs down to 0.01 nM. researchgate.netnih.gov

Precision and Accuracy (Bias): Precision measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. For forensic applications, within-run and between-run imprecision and bias are typically required to be within ±15-20%. researchgate.net

Selectivity/Specificity: The method's ability to differentiate and quantify the analyte in the presence of other potentially interfering substances. cfsre.org

Matrix Effect: The influence of other components in the biological sample on the ionization of the target analyte, which can suppress or enhance the signal.

Recovery: The efficiency of the extraction process in isolating the analyte from the matrix. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., room temperature, refrigerated) and during the analytical process (e.g., in the autosampler). researchgate.net

A validated method for seven synthetic opioids in whole blood using LC-MS/MS demonstrated LOQs of 0.25–1 ng/mL, R² values > 0.99, and bias and imprecision within ±15-17%. researchgate.net Another validated method for nine nitazene analogs in whole blood achieved LODs down to 0.01 nM. nih.gov The development and validation of such robust methods are essential for the reliable toxicological analysis of N-Piperidinyl Protonitazene and other emerging synthetic opioids. cfsre.orggriffith.edu.au

Table 2: Example Method Validation Parameters for Synthetic Opioids

ParameterTypical Acceptance CriteriaSource
Linearity (R²)> 0.99 researchgate.net
Lower Limit of Quantification (LLOQ)0.25–1 ng/mL researchgate.net
Accuracy (Bias)Within ± 15% researchgate.net
Within-Run Imprecision≤ 16% researchgate.net
Between-Run Imprecision≤ 17% researchgate.net

Development of Reference Standards and Certified Reference Materials

The accuracy of any quantitative analysis is fundamentally dependent on the availability of high-purity reference materials. nih.gov Analytical reference standards for compounds like N-Piperidinyl Protonitazene citrate are essential for confirming the identity of a substance and for calibrating analytical instruments. caymanchem.comcaymanchem.com These standards are produced by specialized chemical companies and are intended for research and forensic applications. caymanchem.comcaymanchem.com

A reference material is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. cfsre.org A Certified Reference Material (CRM) is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nih.gov

The development of CRMs is a rigorous process that includes:

Purity Assessment: Determining the purity of the material using mass-balance methods to ensure traceability to the International System of Units (SI). nih.gov

Homogeneity Studies: Ensuring that the substance is uniform across different units within a batch. nih.gov

Stability Studies: Assessing the stability of the material under various storage conditions over time to establish a shelf life. nih.gov

For novel synthetic opioids, organizations and commercial suppliers work to make reference materials available to forensic and clinical laboratories. cfsre.orgwho.int For example, the Centers for Disease Control and Prevention (CDC) has developed Traceable Opioid Material® (TOM Kits®) that include CRMs for a wide range of opioids to support their detection and expand laboratory capacity. cerilliant.com The availability of well-characterized reference materials like this compound is indispensable for ensuring the quality and comparability of analytical results across different laboratories. caymanchem.comcaymanchem.com

Epidemiological and Forensic Science Research on N Piperidinyl Protonitazene Citrate Detection

Global Surveillance and Early Warning System Detections

Global surveillance of novel psychoactive substances (NPS), including the nitazene (B13437292) class of synthetic opioids, relies heavily on international early warning systems. The United Nations Office on Drugs and Crime (UNODC) operates the Early Warning Advisory (EWA) on NPS, which serves as a crucial hub for sharing information on emerging drug threats. unodc.orgunodc.orgumd.edu Complementing this is the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), which monitors the European drug market through its own Early Warning System (EWS). drugsandalcohol.ieunimc.it

These systems have been instrumental in tracking the emergence of various nitazene analogues. For instance, a related compound, N-pyrrolidino protonitazene (B12782313), is under intensive monitoring by the EMCDDA. drugsandalcohol.ie Another analogue, N-piperidinyl etonitazene (also known as etonitazepipne), was first reported to the UNODC EWA in 2021 and has since been identified by six countries and territories. unodc.org In 2023, reports of N-pyrrolidino protonitazene to the UNODC came from eleven countries and territories. unodc.org

The World Health Organization (WHO) has responded to the public health risks posed by these substances by reviewing several nitazenes. nih.gov Following these reviews, the WHO has recommended that compounds such as N-pyrrolidino protonitazene and N-piperidinyl etonitazene be placed under international control in Schedule I of the Single Convention on Narcotic Drugs of 1961. unodc.orgun.orgunodc.org

A novel and proactive surveillance method that has gained traction is wastewater analysis. This technique serves as an early warning tool by detecting the presence of nitazenes in a given population's wastewater, providing valuable data on their use and spread across multiple countries. nih.gov

Geographic Distribution and Trends of N-Piperidinyl Protonitazene Citrate (B86180) Identification in Forensic Samples

Forensic sample analysis has revealed a clear geographical spread of protonitazene and its analogues. The parent compound, protonitazene, was first detected in forensic samples in the United States and Canada in 2020, with later detections in Australia. who.int Data from Canada indicates a significant rise in protonitazene detections, from a single case in 2020 to 63 in 2021 and 64 in 2022. who.int

The geographical footprint of related compounds is also expanding. N-pyrrolidino protonitazene has been identified in forensic toxicology cases across the United States and in the United Kingdom. cfsre.org In late 2023, significant overdose clusters linked to N-pyrrolidino protonitazene were reported in Dublin and Cork, Ireland. drugsandalcohol.ieresearchgate.net The first formal identification of protonitazene in France was documented in 2023. nih.gov

Wastewater analysis has corroborated these findings, with detections of protonitazene in both the United States and Australia. nih.govresearchgate.net Specific instances of N-piperidinyl etonitazene have also been recorded, such as its identification in three patients in New Jersey during a three-day period in July 2021. researchgate.netnih.gov

CompoundYear of First DetectionCountries/Regions with Detections
Protonitazene2020Canada, USA, Australia, France
N-pyrrolidino protonitazene2022USA, United Kingdom, Ireland
N-piperidinyl etonitazene (Etonitazepipne)2021USA

Characterization of Detection Patterns in Illicit Drug Supplies

N-Piperidinyl protonitazene and its analogues are increasingly being found in illicit drug supplies, often misrepresented as other substances. This deceptive practice poses a significant risk to users who may be unknowingly exposed to these potent opioids.

Forensic analyses have identified these compounds in various forms:

Powders: Protonitazene has been discovered in a yellow powder that was being sold as ketamine in Melbourne, Australia. who.int In Ireland, N-pyrrolidino protonitazene was identified in light brown (tan) powders that were being marketed as heroin. researchgate.net The physical appearance of these compounds can also be a white-yellowish or yellow powder, or a crystalline solid. un.orgunodc.org

Falsified Tablets: N-piperidinyl etonitazene (etonitazepipne) has been detected in counterfeit pharmaceutical opioid tablets, adding another layer of deception to the illicit market. un.orgunodc.org

Vape Products: In Australia, protonitazene was found to have contaminated delta-9-tetrahydrocannabinol (THC) vape products, highlighting the expanding range of products being adulterated with these synthetic opioids. nih.gov

The common thread in these detections is that users are often unaware of the presence of nitazenes in the drugs they are consuming. nih.govresearchgate.net

Nitazene AnalogueForm of DetectionReported Location
ProtonitazeneYellow powder sold as ketamineMelbourne, Australia
N-pyrrolidino protonitazeneTan powder sold as heroinDublin and Cork, Ireland
N-piperidinyl etonitazeneFalsified pharmaceutical opioid tabletsMultiple
ProtonitazeneContaminated THC vape productsAustralia

Polysubstance Detection and Co-occurrence Analysis with Other Opioids

A defining characteristic of forensic cases involving N-piperidinyl protonitazene and other nitazenes is the frequent presence of multiple other substances. This polysubstance use pattern complicates the toxicological profile and increases the risk of severe adverse outcomes.

In cases where N-piperidinyl etonitazene was identified, a range of other drugs were also detected, including:

Fentanyl

Cocaine

Levamisole

Phenacetin

Benzoylecgonine

para-Fluorofentanyl

Heroin (or its markers)

Tramadol researchgate.netnih.gov

This trend is consistent across the nitazene class. According to the UNODC, approximately 85% of nitazene-involved cases reported to their early warning system were multidrug intoxications. nih.gov A comprehensive review of human intoxications with protonitazene found that all 24 reported cases involved the use of multiple drugs, often including several different opioids and other nitazenes. nih.gov

The co-occurrence of potent synthetic opioids with stimulants like cocaine and methamphetamine is a particularly dangerous combination that is a significant driver of overdose mortality. nih.govyoutube.com The presence of N-pyrrolidino protonitazene alongside other substances in forensic cases further underscores this alarming trend. cfsre.org

Future Directions and Research Perspectives on N Piperidinyl Protonitazene Citrate

Elucidation of Further Metabolic Pathways and Active Metabolite Characterization

While initial studies have begun to shed light on the metabolism of nitazene (B13437292) compounds, a comprehensive understanding of N-Piperidinyl Protonitazene (B12782313) citrate's metabolic fate is crucial. Future research should focus on identifying all major and minor metabolites. For instance, studies on the related compound N-pyrrolidino protonitazene have shown that it is extensively metabolized through processes like hydroxylation, N-desethylation, and O-despropylation, followed by glucuronidation. nih.govscilit.comresearchgate.net However, the metabolism of N-piperidinyl protonitazene may be more limited, with one study identifying an acid metabolite resulting from the oxidative cleavage of the pyrrolidine (B122466) ring. nih.govscilit.com It is also important to determine if metabolites are pharmacologically active, as some metabolites of other nitazenes, such as N-desethyl-isotonitazene, have shown significant opioid receptor activity, sometimes even greater than the parent compound. tandfonline.comnih.gov

A key metabolite for many nitazenes is 4'-hydroxy-nitazene, which can be detected in urine for a longer duration than the parent compounds, making it a valuable biomarker for detecting nitazene use in general. nih.govnih.gov Research should investigate whether this holds true for N-Piperidinyl Protonitazene as well. Techniques like high-resolution mass spectrometry (HRMS) combined with molecular networking can be instrumental in identifying and characterizing these metabolic products in biological samples. nih.govnih.gov

Advanced Pharmacological Modeling and Predictive Analytics

Quantitative structure-activity relationship (QSAR) models can also be employed to predict the potency and toxicological profiles of new nitazene analogs before they are even synthesized. mdpi.com By analyzing the structural features of known compounds like N-Piperidinyl Protonitazene citrate (B86180) and their corresponding biological activities, these models can estimate the risk associated with new, related substances. mdpi.com This proactive approach is critical for staying ahead of the ever-evolving landscape of synthetic drugs.

Development of Novel Analytical Techniques for Rapid Screening

The rapid and accurate detection of N-Piperidinyl Protonitazene citrate and other nitazenes is a primary challenge for forensic and clinical laboratories. oup.com While laboratory-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are reliable, there is a pressing need for faster, portable screening methods. nih.govresearchgate.netfda.govfda.govcfsre.org

Several promising technologies are being explored:

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS): These techniques offer rapid, on-site screening of suspected samples. nih.govresearchgate.netfda.gov

Direct Analysis in Real Time-Mass Spectrometry (DART-MS): This allows for the quick analysis of samples with minimal preparation. nih.govresearchgate.netfda.gov

Precursor Ion Scan (PIS) Acquisition on LC-MS/MS: This method provides an alternative to more expensive high-resolution mass spectrometry for screening for nitazene analogs. oup.com

The development of new immunoassay-based tests, such as test strips, is also a critical area of research to enable rapid field detection of nitazenes. nih.gov

Broader Comparative Studies within the Nitazene Class

Systematic comparisons of the pharmacological and toxicological profiles of different nitazene analogs are necessary to understand the structure-activity relationships within this class of opioids. researchgate.netnih.gov Such studies can reveal how small structural modifications, such as the N-pyrrolidino versus N-piperidinyl substitutions, affect a compound's potency and efficacy at the µ-opioid receptor. researchgate.netnih.gov

For example, research has shown that N-pyrrolidino substitutions on the nitazene core structure generally lead to higher µ-opioid receptor activation compared to N-piperidine substitutions. nih.gov Furthermore, the removal of the 5-nitro group on the benzimidazole (B57391) ring has been found to significantly decrease potency. nih.gov In vitro studies have indicated that N-piperidinyl etonitazene is highly potent, comparable to fentanyl in some assays. nih.gov Comparative data on N-Piperidinyl Protonitazene will help to place its potency and potential for harm into a broader context. dw.com

Comparative Potency of Selected Nitazenes

Compound Potency Comparison
Etonitazene 1,000 times stronger than morphine dw.com
Isotonitazene 500 times stronger than morphine dw.com
Protonitazene Approximately three times more potent than fentanyl cfsre.orgojp.gov
N-pyrrolidino protonitazene 3–70 times greater than fentanyl who.int

Implications for Global Public Health Research and Surveillance Strategies

The proliferation of nitazenes, including this compound, represents a significant global public health threat. globalpolicyjournal.comcfsre.org The increasing number of detections and associated fatalities in various parts of the world, including Europe and North America, underscores the need for a coordinated international response. ccu.edu.twunodc.orgdfaf.org

Effective public health strategies will require:

Enhanced Global Databases and Early Warning Systems: Platforms like the UNODC Early Warning Advisory on New Psychoactive Substances are crucial for sharing information on the emergence and spread of new nitazenes. globalpolicyjournal.comunodc.org

Improved Toxicological Testing Capabilities: Forensic and toxicological laboratories need to be equipped with the necessary methods and reference standards to detect new nitazene analogs. globalpolicyjournal.com

International Cooperation: Collaboration between international bodies, such as the UNODC and WHO, and national law enforcement and health agencies is essential for monitoring and controlling the spread of these substances. globalpolicyjournal.com

Public Awareness and Harm Reduction: Public health campaigns and harm reduction initiatives are needed to inform about the dangers of these potent synthetic opioids. globalpolicyjournal.com

The rapid evolution of the synthetic drug market necessitates a proactive and adaptive approach to public health research and surveillance to mitigate the harms caused by compounds like this compound. globalpolicyjournal.comcfsre.org

Q & A

Basic Research Questions

Synthesis and Structural Confirmation Q: What synthetic routes are documented for N-Piperidinyl Protonitazene citrate, and how is its structural integrity validated? A: While synthesis protocols are not explicitly detailed in public literature, structural confirmation relies on advanced analytical techniques. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is critical, with parameters including a TOF MS scan range of 100–510 Da and SWATH® acquisition for fragmentation (collision energy spread: 35±15 eV). Retention time alignment (6.65–6.69 min) and spectral matching to reference standards (e.g., Cayman Chemical Batch 0610520-5) are essential for validation .

Pharmacological Characterization Q: What methodologies are used to assess the opioid receptor binding affinity and functional potency of this compound? A: In vitro assays include:

  • Receptor Binding: Competitive displacement studies using μ-opioid receptor (MOR)-expressing cell membranes, with radiolabeled ligands (e.g., [³H]-DAMGO).
  • Functional Potency: cAMP inhibition assays in MOR-transfected cells to determine EC₅₀ values.
  • Behavioral Models: Mouse hot-plate tests to evaluate antinociceptive efficacy, with potency comparisons to fentanyl and other analogs .

Analytical Detection in Biological Matrices Q: What chromatographic and mass spectrometric parameters optimize detection in forensic or clinical samples? A: Key parameters include:

ParameterSpecification
LC ColumnC18 reversed-phase (2.1 × 100 mm, 1.7 µm)
Mobile Phase0.1% formic acid in water/acetonitrile gradient
QTOF Scan Range100–510 Da (MS), 50–510 Da (MS/MS)
Collision Energy35±15 eV
Retention Time~6.69 min

Matrix-matched calibration and internal standardization (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Metabolite Identification and Pharmacological Relevance Q: How can researchers differentiate N-desethyl metabolites from the parent compound, and what is their in vivo significance? A: Steps include:

  • Metabolite Generation: Hepatocyte incubations (human or rodent) followed by LC-HRMS analysis.
  • Differentiation: Monitor mass shifts (e.g., -28 Da for N-desethyl derivatives) and fragmentation patterns.
  • In Vivo Relevance: Pharmacokinetic studies in rodents show metabolites like N-desethyl isotonitazene have 20-fold lower plasma concentrations than the parent compound, suggesting limited contribution to acute toxicity. However, standalone metabolites detected in overdose cases (e.g., N-desethyl protonitazene) may indicate direct abuse .

Stability in Biological Samples Q: What methodologies ensure reliable quantification of this compound in stored dried blood spot (DBS) samples? A: Stability protocols involve:

  • Storage Conditions: -20°C in desiccated environments to prevent hydrolysis.
  • Validation: ANOVA testing of recovery rates across storage durations (e.g., 1–30 days).
  • Isomer Separation: Critical for distinguishing isotonitazene (isopropyl group) from protonitazene (propyl group) using high-resolution LC .

Resolving Contradictions in Toxicity Data Q: How should researchers address discrepancies between in vitro cytotoxicity and in vivo toxicity profiles? A: Strategies include:

  • Mechanistic Studies: Assess mitochondrial toxicity (e.g., MTT assays) and compare to in vivo respiratory depression models.
  • Dose-Response Extrapolation: Use interspecies scaling factors (e.g., mg/kg mouse-to-human conversion) to align in vitro IC₅₀ values with lethal doses observed in overdose cases .

Comparative Potency Studies Q: How to design experiments comparing the potency of this compound to fentanyl and other synthetic opioids? A: Experimental design should incorporate:

  • In Vivo Models: Tail-flick or hot-plate tests in mice with dose-ranging (ED₅₀ calculations).
  • Receptor Kinetics: Schild regression analysis to determine MOR binding affinity (Ki) and efficacy (Emax).
  • Cross-Species Analysis: Compare human case data (e.g., ED₅₀ ~3–4× fentanyl) to rodent models .

Ecotoxicity and Environmental Impact Q: What strategies evaluate environmental risks given limited ecotoxicological data? A: Propose:

  • Read-Across Analysis: Use data from structurally related benzimidazole opioids (e.g., persistence in soil/water).
  • Computational Models: Predict bioaccumulation (logP) and mobility (Henry’s law constants) via QSAR tools.
  • Water Hazard Mitigation: Classify as "slightly hazardous" (Water Hazard Class 1) and restrict disposal to approved waste systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.